2-Methoxy-3-nitrodibenzothiophene
Description
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Properties
IUPAC Name |
2-methoxy-3-nitrodibenzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3S/c1-17-11-6-9-8-4-2-3-5-12(8)18-13(9)7-10(11)14(15)16/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGTWAKTBVAXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Dibenzothiophene
The nitration of dibenzothiophene forms the foundational step for introducing the nitro group at position 3. A validated protocol involves:
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Reagents : Fuming nitric acid (65–70%) in glacial acetic acid.
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Conditions : Reaction at 80–90°C for 40–60 minutes under vigorous stirring.
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Outcomes :
Table 1: Nitration Optimization Parameters
| Parameter | Value/Range | Impact on Selectivity |
|---|---|---|
| Nitrating Agent | HNO₃ (65%) in HOAc | Ensures controlled nitration |
| Temperature | 80–90°C | Higher temps favor position 3 |
| Reaction Time | 40–60 min | Prolonged time increases byproducts |
Methoxylation at Position 2
The nitro-substituted intermediate undergoes methoxylation using dimethyl sulfate (DMS) under alkaline conditions:
Table 2: Methoxylation Efficiency
| Base | Solvent | Methylation Efficiency (%) |
|---|---|---|
| NaOH | Methanol | 78 |
| K₂CO₃ | DMF | 65 |
| NaOMe | THF | 72 |
Halogen Substitution Followed by Nitration
Synthesis of 2-Chlorodibenzothiophene
A halogenated precursor enables nucleophilic methoxylation:
Methoxylation via Nucleophilic Aromatic Substitution
Nitration of 2-Methoxydibenzothiophene
The methoxy group directs nitration to position 3 (ortho to OMe):
Table 3: Comparative Analysis of Halogen Route
| Step | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Chlorination | 90 | 95 | High regioselectivity |
| Methoxylation | 88 | 99 | Minimal byproducts |
| Nitration | 70 | 97 | Directed by OMe group |
Directed Lithiation and Functionalization
Nitration of 2-Methoxydibenzothiophene
Identical to Method 2.3, yielding this compound.
Advantages :
Limitations :
Challenges and Optimization Strategies
Isomer Control During Nitration
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